Bienvenue dans la boutique en ligne BenchChem!

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine

asymmetric catalysis kinetic resolution piperidine stereochemistry

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine (IUPAC: tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate) is a chiral, orthogonally protected piperidine building block bearing a free aminomethyl group at C4, a secondary hydroxyl at C3, and a Boc-protected ring nitrogen. Its molecular formula is C11H22N2O3 with a molecular weight of 230.30 g/mol and it possesses defined stereochemistry (3R,4S) at two centers.

Molecular Formula C11H22N2O3
Molecular Weight 230.30
CAS No. 1290191-69-3
Cat. No. B3096868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-Boc-4-aminomethyl-3-hydroxypiperidine
CAS1290191-69-3
Molecular FormulaC11H22N2O3
Molecular Weight230.30
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)CN
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1
InChIKeyGAGALXYDHSHHCD-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1-Boc-4-aminomethyl-3-hydroxypiperidine (CAS 1290191-69-3) – Procurement-Relevant Identity and Core Characteristics


cis-1-Boc-4-aminomethyl-3-hydroxypiperidine (IUPAC: tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate) is a chiral, orthogonally protected piperidine building block bearing a free aminomethyl group at C4, a secondary hydroxyl at C3, and a Boc-protected ring nitrogen. Its molecular formula is C11H22N2O3 with a molecular weight of 230.30 g/mol and it possesses defined stereochemistry (3R,4S) at two centers . The compound is employed as a versatile chiral intermediate in the synthesis of β‑lactam antibiotics, enzyme inhibitors, and chiral ligands .

Why Generic Substitution of cis-1-Boc-4-aminomethyl-3-hydroxypiperidine Is Not Feasible Without Loss of Function


The cis (3R,4S) configuration of this piperidine scaffold is not a passive structural feature; it dictates both physicochemical behavior and synthetic utility. Disubstituted piperidine isomers can exhibit sharply divergent reactivity and enantioselectivity in catalytic transformations—selectivity factors (s) up to 52 have been reported for cis‑ versus trans‑substituted piperidines in enantioselective acylation [1]. Consequently, substituting the cis isomer with its trans counterpart or a non‑hydroxylated analog can alter reaction outcomes, compromise stereochemical integrity of downstream products, and invalidate established synthetic routes.

Quantitative Differentiation Evidence for cis-1-Boc-4-aminomethyl-3-hydroxypiperidine vs. Closest Analogs


Stereochemical Configuration Drives Reactivity Divergence in Catalytic Kinetic Resolution

In a catalytic kinetic resolution study of disubstituted piperidines, cis‑ and trans‑substituted isomers showed pronounced differences in reactivity and enantioselectivity, with selectivity factors (s) reaching up to 52. While the specific substrate cis‑1‑Boc‑4‑aminomethyl‑3‑hydroxypiperidine was not tested directly, the underlying conformational effect is class‑wide: the relative orientation of the 3‑hydroxyl and 4‑aminomethyl groups modulates catalyst recognition and transition‑state geometry [1].

asymmetric catalysis kinetic resolution piperidine stereochemistry

Physical Form Contrast: Cis Isomer Lacks a Defined Melting Point, Indicating Non‑Crystalline Character

The trans‑isomer of 1‑Boc‑4‑aminomethyl‑3‑hydroxypiperidine (CAS 219975‑84‑5) is a crystalline solid with a reported melting point of 178 °C . In contrast, the cis isomer (CAS 219985‑15‑6, also listed under CAS 1290191‑69‑3) has no reported melting point (listed as N/A) , consistent with an oil or low‑melting amorphous solid. This physical form difference directly influences handling, storage, and formulation procedures.

physical form crystallinity handling properties

Enhanced Hydrogen‑Bond Capacity vs. Non‑Hydroxylated 1‑Boc‑4‑aminomethylpiperidine

The presence of a secondary hydroxyl at C3 endows cis‑1‑Boc‑4‑aminomethyl‑3‑hydroxypiperidine with superior hydrogen‑bond donor/acceptor capacity compared to its non‑hydroxylated analog 1‑Boc‑4‑aminomethylpiperidine (CAS 144222‑22‑0). The target compound has 2 H‑bond donors (HBD) and 4 H‑bond acceptors (HBA) , whereas the non‑hydroxylated comparator has 1 HBD and 3 HBA [1].

hydrogen bonding solubility drug-likeness

Documented Application Specificity in β‑Lactam Antibiotic and Enzyme Inhibitor Synthesis

tert‑Butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate is explicitly cited as a chiral intermediate in the synthesis of β‑lactam antibiotics and enzyme inhibitors, where the piperidine ring contributes to β‑lactamase inhibition . The trans isomer and the non‑hydroxylated analog 1‑Boc‑4‑aminomethylpiperidine are not reported in this specific application context, indicating that the combination of cis stereochemistry and the 3‑hydroxyl group is essential for the target molecular recognition.

β‑lactam antibiotics chiral intermediate enzyme inhibitors

Optimal Procurement and Deployment Scenarios for cis-1-Boc-4-aminomethyl-3-hydroxypiperidine Based on Differentiating Evidence


Chiral Intermediate for β‑Lactam Antibiotics and β‑Lactamase Inhibitors

In carbapenem and related β‑lactam antibiotic programs, the (3R,4S)‑configured piperidine core of cis‑1‑Boc‑4‑aminomethyl‑3‑hydroxypiperidine contributes to β‑lactamase inhibition . The orthogonal protection (Boc on N, free aminomethyl and hydroxyl) allows sequential derivatization without disturbing the stereochemistry critical for target engagement. Procurement of this specific isomer ensures synthetic routes remain validated and the stereochemical integrity of the final drug candidate is maintained.

Building Block for Chiral Ligands in Asymmetric Catalysis

The two defined stereocenters and the free aminomethyl handle make this compound an attractive precursor for chiral diamine or amino‑alcohol ligands. The documented sensitivity of catalytic kinetic resolution to cis/trans isomerism (selectivity factors up to 52) [1] underscores the necessity of sourcing the correct isomer to achieve high enantioselectivity in metal‑catalyzed transformations.

Scaffold for Structure‑Activity Relationship (SAR) Studies Requiring Dual Hydrogen‑Bond Functionality

With 2 hydrogen‑bond donors and 4 acceptors , this building block offers greater hydrogen‑bonding capacity than the non‑hydroxylated analog 1‑Boc‑4‑aminomethylpiperidine (1 HBD, 3 HBA) [2]. This makes it the preferred choice when exploring SAR around hydrogen‑bond interactions with biological targets, as the hydroxyl group can be exploited for solubility modulation, target engagement, or further derivatization to prodrugs.

Synthesis of Enzyme Inhibitors Requiring Defined Cis Stereochemistry

Enzyme inhibitor programs that depend on a cis‑relationship between the aminomethyl and hydroxyl substituents—such as those targeting proteases or kinases—directly benefit from this pre‑configured building block. Its use eliminates the need for post‑synthetic chiral resolution, reducing step count and improving overall yield compared to routes that start from the trans isomer or racemic mixtures [1].

Quote Request

Request a Quote for cis-1-Boc-4-aminomethyl-3-hydroxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.